
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a methyl group and a trimethylsilyl-ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is commercially available.
Formation of the Trimethylsilyl-Ethynyl Group: This step involves the reaction of trimethylsilylacetylene with a suitable electrophile to introduce the trimethylsilyl-ethynyl group.
The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the compound can participate in various catalytic cycles, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((Trimethylsilyl)ethynyl)cyclohexanone: Similar structure but lacks the methyl group at the 2-position.
2-Methylcyclohexanone: Lacks the trimethylsilyl-ethynyl group.
2-((Trimethylsilyl)ethynyl)cyclohexanol: Contains an alcohol group instead of a ketone.
Uniqueness
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one is unique due to the presence of both the trimethylsilyl-ethynyl group and the methyl group at the 2-position. This combination of functional groups imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Propriétés
Formule moléculaire |
C12H20OSi |
|---|---|
Poids moléculaire |
208.37 g/mol |
Nom IUPAC |
2-methyl-2-(2-trimethylsilylethynyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20OSi/c1-12(9-10-14(2,3)4)8-6-5-7-11(12)13/h5-8H2,1-4H3 |
Clé InChI |
YTWUTWBNGLKUGL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1=O)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
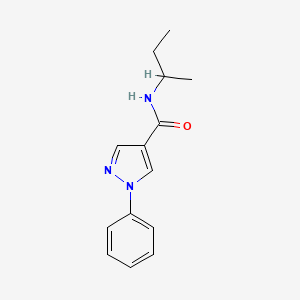
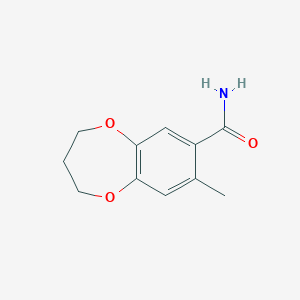

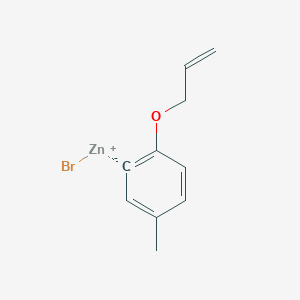

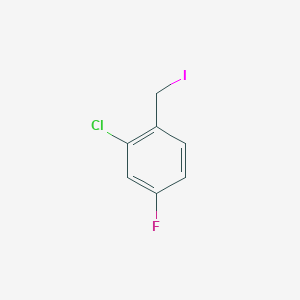
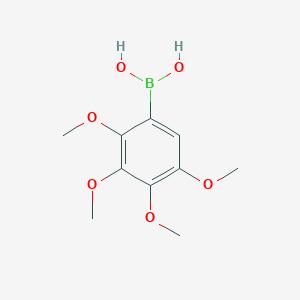
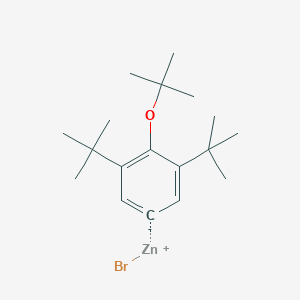


![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
